molecular formula C32H54O13 B141803 Neodarutoside CAS No. 125776-03-6

Neodarutoside

Cat. No.: B141803
CAS No.: 125776-03-6
M. Wt: 646.8 g/mol
InChI Key: NPDAQZUAWDTCIZ-YJCQVRHNSA-N
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Description

Neodarutoside (C₃₂H₅₄O₁₃, molecular weight 646.78 g/mol) is a diterpene glycoside isolated from Siegesbeckia orientalis var. glabrescens (毛梗稀莶) . Structurally, it is identified as ent-3α,15,16-trihydroxy pimarane 3,15-bis-(β-glucopyranoside), characterized by two glucose moieties attached to hydroxyl groups at positions 3 and 15 of the pimarane backbone . This compound is part of the bioactive diterpenoid family in Siegesbeckia species, traditionally used in Chinese medicine for anti-inflammatory and anti-fertility purposes. Notably, this compound is reported to constitute 9.55–22.22% (average 14.98%) of the plant’s bioactive components .

Properties

CAS No.

125776-03-6

Molecular Formula

C32H54O13

Molecular Weight

646.8 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[7-[2-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]oxane-3,4,5-triol

InChI

InChI=1S/C32H54O13/c1-30(2)19-6-5-15-11-31(3,21(14-35)45-29-27(41)25(39)23(37)18(13-34)43-29)9-7-16(15)32(19,4)10-8-20(30)44-28-26(40)24(38)22(36)17(12-33)42-28/h11,16-29,33-41H,5-10,12-14H2,1-4H3/t16?,17-,18-,19?,20?,21?,22-,23-,24+,25+,26-,27-,28+,29+,31?,32?/m1/s1

InChI Key

NPDAQZUAWDTCIZ-YJCQVRHNSA-N

SMILES

CC1(C2CCC3=CC(CCC3C2(CCC1OC4C(C(C(C(O4)CO)O)O)O)C)(C)C(CO)OC5C(C(C(C(O5)CO)O)O)O)C

Isomeric SMILES

CC1(C2CCC3=CC(CCC3C2(CCC1O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)(C)C(CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C

Canonical SMILES

CC1(C2CCC3=CC(CCC3C2(CCC1OC4C(C(C(C(O4)CO)O)O)O)C)(C)C(CO)OC5C(C(C(C(O5)CO)O)O)O)C

Synonyms

3,15,16-trihydroxypimarane 3,15-bis(glucopyranoside)
neodarutoside

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural, pharmacological, and sourcing differences between neodarutoside and its closest analogs:

Compound Molecular Formula Source Plant Key Structural Features Pharmacological Activities
This compound C₃₂H₅₄O₁₃ Siegesbeckia glabrescens Pimarane diterpene with bis-β-glucopyranosides Anti-fertility (preliminary, unquantified)
Darutoside C₂₆H₄₂O₁₀ Siegesbeckia pubescens Pimarane diterpene with mono-β-glucopyranoside Anti-fertility (active at 20–40 mg/kg in rats)
Darutigenol C₂₀H₃₂O₄ Siegesbeckia glabrescens Aglycone of darutoside; lacks glucose moieties Unknown; likely altered bioavailability
Kirenol C₂₀H₃₂O₄ Siegesbeckia pubescens Tetrahydroxypimar-8(14)-ene; no glycosylation Anti-inflammatory, immunomodulatory
Key Observations:
  • Biological Activity : Darutoside is the most pharmacologically characterized, demonstrating dose-dependent anti-fertility effects in rats. This compound’s activity remains less quantified, though its structural similarity suggests overlapping mechanisms .
  • Plant Sources: While this compound and darutigenol are exclusive to S. glabrescens, darutoside and kirenol are found in S. pubescens, indicating species-specific biosynthesis .

Pharmacological and Mechanistic Insights

  • Anti-Fertility Activity : Darutoside’s efficacy in terminating early pregnancy in rats (20–40 mg/kg) is attributed to its interaction with progesterone receptors, disrupting implantation . This compound’s dual glycosylation may enhance target affinity or solubility, but in vivo studies are lacking.
  • Structural-Activity Relationships (SAR): The β-glucopyranoside groups in this compound and darutoside are critical for binding to steroidal hormone receptors, as evidenced by darutigenol’s inactivity (aglycone form) . Kirenol, though structurally distinct (non-glycosylated), exhibits anti-inflammatory effects via NF-κB inhibition, highlighting functional diversity within Siegesbeckia diterpenes .

Methodological Considerations

Analytical techniques such as HPLC-MS and NMR (referenced in ) are essential for differentiating these compounds due to their structural nuances. For example, the presence of two glucose units in this compound results in distinct fragmentation patterns compared to darutoside .

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